4-Fluoro-2-(trifluoromethyl)benzylamine

Catalog No.
S778953
CAS No.
202522-22-3
M.F
C8H7F4N
M. Wt
193.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzylamine

Standard benzylamines suffer from high basicity (pKa ~9.3) leading to hERG liabilities and metabolic oxidation. 4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) offers a solution:

  • Attenuated pKa (8.0-8.5) reduces hERG channel blocking and enhances passive permeability.
  • Ortho-CF3 group locks amide conformation, improving ACAT inhibitor binding and metabolic stability.
  • Fluorinated motif lowers surface energy, preventing delamination in P84/Ultem nanofiltration membrane co-extrusion.
  • Supplied with rigorous analytical QC; immediate global availability supports R&D scale-up.

CAS Number

202522-22-3

Product Name

4-Fluoro-2-(trifluoromethyl)benzylamine

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2

InChI Key

BLQGRYYLPWCHMA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN

Synonyms

[4-Fluoro-2-(trifluoromethyl)benzyl]amine; [[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]amine;

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN

The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) is a highly specialized, dual-halogenated benzylic amine utilized as a premium building block in advanced medicinal chemistry and polymer science. Operating as a liquid at standard temperature with a boiling point of 177.4 °C and a high density of 1.312 g/cm³, it offers distinct handling characteristics compared to lighter, unfluorinated amines . Procurement of this specific compound is driven by its ability to impart severe steric hindrance and metabolic stability in pharmaceutical scaffolds, such as mPGES-1 and RANKL inhibitors, and its distinct capacity to modify the surface energy of polyimides in the co-extrusion of delamination-free nanofiltration membranes[1].

Research Fit

Fluorinated benzylamine building block with dual electron-withdrawing substitution
Attenuated amine basicity supports controlled N-acylation workflows
Elevated logP context enables membrane-permeable derivative design
Key intermediate for ACAT inhibitor pharmacophore introduction

Substituting 4-fluoro-2-(trifluoromethyl)benzylamine with simpler analogs, such as unsubstituted benzylamine or 4-fluorobenzylamine, fundamentally compromises both chemical processability and end-product performance. In polymer science, unmodified or mono-fluorinated amines fail to sufficiently lower the surface energy of P84 polyimide, resulting in catastrophic interfacial delamination when co-extruded with Ultem for hollow fiber membranes[1]. In medicinal chemistry, the absence of the bulky ortho-trifluoromethyl group leaves the benzylic position vulnerable to metabolic oxidation and fails to lock the required amide conformations. Furthermore, the dual electron-withdrawing groups critically attenuate the amine's pKa to approximately 8.0–8.5; replacing this compound with a more basic analog (pKa ~9.3) drastically increases hERG channel blocking liabilities and reduces passive membrane permeability in the resulting drug candidates.

Substitution Risk

Basicity mismatch
4-Fluorobenzylamine has higher basicity (predicted pKa ~9.0), which may alter acylation selectivity and coupling kinetics.
Lipophilicity deficit
Simpler benzylamines lack the CF₃ group, reducing derivative logP by up to 1 unit and potentially lowering membrane permeability.
Pharmacophore non-equivalence
SAR studies indicate N-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide is required for ACAT inhibition; alternative substitution patterns may not maintain target engagement.

Polymer Grafting for Delamination-Free Dual-Layer Membranes

In the fabrication of dual-layer hollow fiber membranes, poor miscibility between P84 polyimide and Ultem causes severe interfacial delamination. Grafting 4-fluoro-2-(trifluoromethyl)benzylamine onto the P84 polyimide backbone fundamentally alters its surface energy and free volume. This specific chemical modification bridges the miscibility gap with Ultem, resulting in a completely delamination-free dual-layer nanofiltration membrane [1]. Unmodified P84/Ultem pairs consistently exhibit structural failure and layer separation under operational shear stress.

Evidence DimensionInterfacial adhesion in co-extruded dual-layer membranes
Target Compound DataDelamination-free morphology (FTB-grafted P84/Ultem)
Comparator Or BaselineUnmodified P84/Ultem pair
Quantified DifferenceComplete elimination of macroscopic layer separation
ConditionsDual-layer hollow fiber spinning, P84 polyimide outer layer, Ultem inner layer

Enables the scalable commercial production of composite nanofiltration membranes without structural defects.

Amine basicity
Predicted context
pKa 8.21 ± 0.10
Δ −0.80 vs. 4-F-benzylamine
Lower basicity may improve acylation selectivity
Predicted value; experimental pKa not available

Phase Separation Dynamics Driven by High Fluorination Density

The dual fluorination pattern (4-fluoro and 2-trifluoromethyl) significantly increases the mass density of the liquid compound to 1.312 g/cm³ at standard conditions . This represents a >33% increase compared to the unsubstituted baseline benzylamine (0.981 g/cm³). During scale-up synthesis and aqueous workup, this high density ensures rapid and distinct phase separation when partitioned against common aqueous buffers, unlike lighter amines that frequently form stubborn emulsions.

Evidence DimensionLiquid density at standard conditions
Target Compound Data1.312 g/cm³
Comparator Or BaselineBenzylamine (0.981 g/cm³)
Quantified Difference+0.331 g/cm³ (>33% increase)
ConditionsStandard temperature and pressure (STP)

Reduces processing time and solvent usage during the extraction and purification phases of industrial scale-up.

Lipophilicity
Computed values
logP 3.00
Δ +1.0 vs. 4-F-benzylamine
Higher logP supports permeability optimization
Computed logP; experimental not reported

Basicity Attenuation for Favorable Pharmacokinetics

The strong electron-withdrawing inductive effects of the para-fluoro and ortho-trifluoromethyl groups significantly attenuate the basicity of the amine. The predicted pKa of 4-fluoro-2-(trifluoromethyl)benzylamine is approximately 8.0–8.5, which is markedly lower than the pKa of unsubstituted benzylamine (~9.3) . When incorporated into drug scaffolds, this reduced basicity limits protonation at physiological pH, thereby enhancing passive membrane permeability and reducing hERG channel blocking liabilities.

Evidence DimensionAmine basicity (pKa)
Target Compound Data~8.0–8.5 (predicted)
Comparator Or BaselineBenzylamine (~9.3)
Quantified Difference~1.0 log unit reduction in basicity
ConditionsStandard aqueous physiological conditions

Provides a critical structural lever for medicinal chemists to optimize the ADME profile and safety of central nervous system and anti-inflammatory candidates.

Selectivity profile
Class-level inference
Derivative 21e
IC₅₀ macrophage 16 nM vs. IC₅₀ adrenal 420 nM
Selectivity ~26-fold
Reported selectivity window for inhibitor design
Derivative data; not direct product testing

Amidation Compatibility Despite Ortho-Steric Hindrance

While ortho-trifluoromethyl groups typically induce severe steric hindrance that can stall nucleophilic attack, 4-fluoro-2-(trifluoromethyl)benzylamine maintains sufficient reactivity for standard coupling. For example, mixed-anhydride amidation using isobutyl chloroformate in chloroform at 0–20 °C achieves a 67% yield of the target amide within 12 hours . In contrast, more heavily substituted or alpha-branched benzylic amines often require harsh heating or specialized coupling reagents to exceed a 50% yield.

Evidence DimensionAmidation yield via mixed anhydride method
Target Compound Data67% yield (at 0–20 °C, 12h)
Comparator Or BaselineAlpha-branched benzylic amines (<50% yield under mild conditions)
Quantified Difference>17% higher yield under mild, non-specialized conditions
ConditionsIsobutyl chloroformate, triethylamine, chloroform, 0-20 °C

Allows procurement teams to rely on cost-effective, standard coupling reagents rather than expensive proprietary catalysts for library synthesis.

Pharmacophore requirement
Class-level inference
N-(4-F-2-CF₃-phenyl)acetamide group necessary for ACAT inhibition
Qualitative SAR from benzodiazepine series
Supports building block selection for ACAT-targeted scaffolds
Review-derived; no head-to-head comparator data
Physicochemical identity
Specification review
Density 1.312 g/cm³
n²⁰/D 1.453
Corrosive, air-sensitive
Distinct handling and QC parameters vs. simpler analogs
Vendor-sourced physical data; independent verification advised

Modification of Polymeric Membranes for Nanofiltration

Applied as a grafting monomer to modify P84 polyimide in the production of dual-layer hollow fiber membranes. The fluorinated moieties lower surface energy, bridging the miscibility gap with Ultem and preventing interfacial delamination during co-extrusion [1].

Synthesis of Anti-Inflammatory and Osteoporosis Therapeutics

Used as a critical building block in the synthesis of mPGES-1 inhibitors for inflammation and RANKL/RANK signal inhibitors for osteoporosis[2]. The compound's specific substitution pattern provides necessary steric bulk and metabolic stability while maintaining a favorable pKa for oral bioavailability.

Development of ACAT Inhibitors for Cardiovascular Disease

Utilized in the preparation of heterocycle-substituted amide derivatives targeting Acyl-CoA:cholesterol acyltransferase (ACAT). The ortho-trifluoromethyl group locks the amide conformation, improving target binding affinity and selectivity .

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrophage-selective ACAT inhibitor synthesis
Access to N-(4-F-2-CF₃-phenyl)acetamide pharmacophore
Cell-based selectivity profiling (macrophage vs. adrenal)
Membrane-permeable fluorinated probe design
Elevated lipophilicity without exceeding logP 5
Passive permeability and ADME evaluation in vitro
Controlled N-acylation of acid-sensitive substrates
Attenuated amine basicity relative to non-fluorinated analogs
Coupling efficiency with epimerization-prone partners
Parallel library synthesis of fluorinated amides
Defined purity and QC-verified physical constants
Batch-to-batch consistency and inert-atmosphere handling

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzylamine

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